molecular formula C10H8BrN B6230811 6-bromo-8-methylisoquinoline CAS No. 552332-13-5

6-bromo-8-methylisoquinoline

Cat. No. B6230811
CAS RN: 552332-13-5
M. Wt: 222.1
InChI Key:
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Description

6-Bromo-8-methylisoquinoline (6-Br-8-MeIQ) is an organic compound belonging to the class of isoquinoline derivatives. It is an important building block for the synthesis of a variety of complex molecules and is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 6-bromo-8-methylisoquinoline is not fully understood. It is thought to act as a substrate for enzymes involved in the synthesis of complex molecules. It is also thought to interact with proteins and other biomolecules, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
6-bromo-8-methylisoquinoline has been studied for its biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have anti-tumor activity, as well as to inhibit the growth of cancer cells. In addition, 6-bromo-8-methylisoquinoline has been shown to have neuroprotective effects, as well as to modulate the activity of neurotransmitters.

Advantages and Limitations for Lab Experiments

6-bromo-8-methylisoquinoline has a number of advantages and limitations for laboratory experiments. It is relatively easy to synthesize and is available in high yields. It is also relatively stable and can be stored for long periods of time. However, 6-bromo-8-methylisoquinoline is toxic and should be handled with extreme caution. In addition, it is expensive and may not be suitable for large-scale experiments.

Future Directions

There are a number of potential future directions for 6-bromo-8-methylisoquinoline. It could be used in the development of new drugs, dyes, and other compounds. It could also be used in the development of new peptides, proteins, and other biomolecules. In addition, 6-bromo-8-methylisoquinoline could be used in the development of new chiral compounds, as well as in the development of new fluorescent and luminescent molecules. Finally, 6-bromo-8-methylisoquinoline could be used to further study its biochemical and physiological effects, as well as its mechanism of action.

Synthesis Methods

6-bromo-8-methylisoquinoline can be synthesized by reacting 8-methylisoquinoline with bromine in aqueous solution. The reaction is carried out in an inert atmosphere, such as nitrogen, and is typically carried out at room temperature. The reaction is complete within several hours and yields 6-bromo-8-methylisoquinoline in high yields.

Scientific Research Applications

6-bromo-8-methylisoquinoline has a number of scientific research applications. It is used in the synthesis of a variety of complex molecules, including drugs, dyes, and other compounds. It is also used in the synthesis of peptides, proteins, and other biomolecules. In addition, 6-bromo-8-methylisoquinoline is used in the synthesis of chiral compounds, as well as in the synthesis of fluorescent and luminescent molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-bromo-8-methylisoquinoline can be achieved through a multi-step process involving the bromination of 8-methylisoquinoline followed by a series of reactions to introduce the desired functional groups.", "Starting Materials": [ "8-methylisoquinoline", "bromine", "sodium hydroxide", "sulfuric acid", "potassium carbonate", "acetic anhydride", "ethanol" ], "Reaction": [ "Step 1: Bromination of 8-methylisoquinoline with bromine in the presence of sulfuric acid to yield 6-bromo-8-methylisoquinoline", "Step 2: Neutralization of the reaction mixture with sodium hydroxide", "Step 3: Extraction of the product with ethyl acetate", "Step 4: Purification of the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent", "Step 5: Conversion of 6-bromo-8-methylisoquinoline to the corresponding carboxylic acid by refluxing with potassium carbonate and acetic anhydride in ethanol", "Step 6: Purification of the product by recrystallization from ethanol" ] }

CAS RN

552332-13-5

Product Name

6-bromo-8-methylisoquinoline

Molecular Formula

C10H8BrN

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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